3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzaldehyde

Description

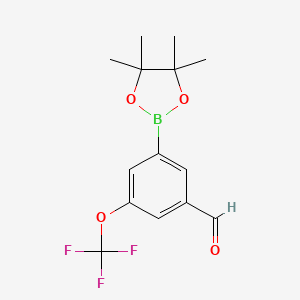

This compound is a boronate ester-functionalized benzaldehyde derivative with a trifluoromethoxy (-OCF₃) substituent. Its structure combines a reactive aldehyde group with a pinacol boronate ester, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems . The trifluoromethoxy group enhances electron-withdrawing properties, influencing reactivity and stability in organic transformations.

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BF3O4/c1-12(2)13(3,4)22-15(21-12)10-5-9(8-19)6-11(7-10)20-14(16,17)18/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHMALKDEOCONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

- IUPAC Name: this compound

- Molecular Formula: C14H16B F3 O4

- Molecular Weight: 308.09 g/mol

- CAS Number: Not specifically listed in the search results but can be derived from its structure.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane moiety is known for its role in boron chemistry and has been implicated in enhancing the pharmacokinetic properties of compounds. The trifluoromethoxy group may contribute to increased lipophilicity and metabolic stability.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:

- Activity against Bacteria: Compounds with similar structures have shown activity against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

- Cell Proliferation Inhibition: Similar derivatives have demonstrated strong inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), exhibiting IC50 values significantly lower than traditional chemotherapeutics like 5-Fluorouracil .

- Mechanisms: The inhibition of matrix metalloproteinases (MMPs) has been noted as a mechanism contributing to reduced metastasis in animal models .

Study on Antimicrobial Properties

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various boron-containing compounds. The results indicated that those with the dioxaborolane structure exhibited enhanced activity against resistant bacterial strains. The study highlighted a compound with a similar framework achieving MIC values as low as 0.5 μg/mL against Mycobacterium tuberculosis .

Study on Anticancer Effects

In another investigation focusing on the anticancer properties of compounds containing the dioxaborolane moiety, researchers found that one derivative significantly inhibited tumor growth in vivo models while showing minimal toxicity to normal cells. The selectivity index was reported to be favorable compared to standard treatments .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 308.09 g/mol |

| Antimicrobial MIC | 0.5 - 8 μg/mL |

| Cancer Cell IC50 | < 10 μM (varied by cell line) |

| Selectivity Index | Favorable compared to 5-Fluorouracil |

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

This compound is utilized as a reagent in organic synthesis due to its ability to undergo various transformations. It can act as a boron source in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. The presence of the dioxaborolane moiety enhances the stability and reactivity of the compound in these reactions, making it an excellent candidate for synthesizing complex organic molecules.

Table 1: Key Reactions Involving 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzaldehyde

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. The trifluoromethoxy group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy against various cancer cell lines. Research has shown that modifications of this compound can lead to increased apoptosis in cancer cells.

Case Study: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of derivatives of this compound on human breast cancer cells. The results demonstrated a dose-dependent increase in cell death, suggesting that these compounds could be developed into effective anticancer agents.

Materials Science

Development of Functional Materials

The compound's unique structure allows it to be incorporated into polymers and other materials to enhance their properties. For instance, when used as a building block in polymer synthesis, it can impart thermal stability and improve mechanical strength.

Table 2: Properties of Materials Modified with the Compound

| Material Type | Property Improved | Reference |

|---|---|---|

| Polymers | Increased thermal stability | |

| Coatings | Enhanced adhesion and durability |

Environmental Applications

Role in Green Chemistry

The use of this compound aligns with green chemistry principles by facilitating reactions that minimize waste and reduce hazardous byproducts. Its application in catalysis can lead to more efficient synthetic pathways that are environmentally friendly.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate

- Structural Difference : Replaces the aldehyde (-CHO) with a methyl ester (-COOCH₃) and the trifluoromethoxy (-OCF₃) with trifluoromethyl (-CF₃).

- Impact: The ester group reduces electrophilicity compared to the aldehyde, limiting its utility in condensation reactions.

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Heterocyclic Analogues

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

- Structural Difference : Benzene ring replaced with pyridine; -OCF₃ replaced with -CF₃.

- Impact :

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyridine (23a)

- Structural Difference: Pyridine core with a phenoxy substituent.

- Demonstrated in antimalarial drug synthesis via Suzuki-Miyaura couplings .

Functional Group Modifications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

Cross-Coupling Reactions

- Target Compound : The aldehyde group allows post-coupling functionalization (e.g., imine formation), while the boronate participates in Suzuki reactions. Used in synthesizing conjugated systems for optoelectronics .

- Pyridine Analogues : Preferable in drug synthesis due to enhanced stability and bioavailability .

- Ester Derivatives : Utilized in iterative couplings where ester hydrolysis is required for further modifications .

Physical and Electronic Properties

Key Research Findings

- Synthetic Utility : The target compound’s aldehyde group enables one-pot tandem reactions, as demonstrated in the synthesis of heterocycles via Debus-Radziszewski reactions .

- Biological Relevance : Trifluoromethoxy-containing boronate esters are prioritized in antimalarial and anticancer agent synthesis due to their metabolic stability .

- Electron-Deficient Systems : Compounds with -OCF₃ or -CF₃ show enhanced performance in organic electronics, such as light-emitting electrochemical cells .

Preparation Methods

Synthesis via Iridium-Catalyzed C–H Borylation

A widely adopted method for introducing the boronic ester group is the iridium-catalyzed C–H borylation of an appropriately substituted aromatic aldehyde. The general procedure is as follows:

Starting Material Preparation:

Begin with 5-(trifluoromethoxy)benzaldehyde as the core aromatic substrate.-

- Reagents: Bis(pinacolato)diboron, [Ir(COD)(OMe)]2, and a bipyridine ligand.

- Solvent: Typically 1,4-dioxane or tetrahydrofuran.

- Conditions: Heating at 80–100°C under an inert atmosphere for 12–24 hours.

-

- After completion, the reaction mixture is cooled, diluted, and purified by column chromatography to yield the desired product.

| Step | Reagents & Conditions | Yield (%) | Reference |

|---|---|---|---|

| Borylation | Bis(pinacolato)diboron, Ir-catalyst, bipyridine, 1,4-dioxane, 100°C, 16 h | 65–80 |

Synthesis via Miyaura Borylation (Pd-Catalyzed)

Alternatively, the boronic ester can be introduced via a palladium-catalyzed Miyaura borylation of an aryl halide precursor.

Preparation of Aryl Halide:

Synthesize or obtain 3-bromo-5-(trifluoromethoxy)benzaldehyde.-

- Reagents: Bis(pinacolato)diboron, Pd(dppf)Cl2, potassium acetate.

- Solvent: Dimethylformamide (DMF) or dioxane.

- Conditions: 80–100°C, 6–12 hours.

-

- Standard aqueous workup followed by chromatographic purification.

| Step | Reagents & Conditions | Yield (%) | Reference |

|---|---|---|---|

| Miyaura Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, DMF, 80°C, 8 h | 70–85 |

Notes on the Trifluoromethoxy Group Introduction

The trifluoromethoxy group is typically introduced via nucleophilic trifluoromethoxylation of a suitable precursor or by using a pre-functionalized aromatic substrate. This step is performed prior to the borylation since the boronic ester group is sensitive to harsh reaction conditions.

Key Experimental Considerations

- Order of Functionalization:

The boronic ester group is sensitive to both acidic and basic conditions, as well as to strong nucleophiles. Therefore, it is generally introduced as the final step after all other aromatic substitutions. - Purification:

Chromatographic purification is often necessary due to the presence of closely related byproducts. - Reagent Quality:

High-purity bis(pinacolato)diboron and freshly prepared catalysts are recommended for optimal yields.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Iridium-Catalyzed C–H Borylation | Bis(pinacolato)diboron, Ir-catalyst, bipyridine | 65–80 | Direct, regioselective | Requires specialized catalyst |

| Miyaura Borylation (Pd) | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | 70–85 | Widely used, scalable | Needs aryl halide precursor |

Q & A

Basic Research Question

- ¹H/¹³C/¹¹B NMR : Confirm the presence of the boronate ester (quartet at δ ~1.3 ppm for pinacol methyl groups in ¹H NMR; δ ~28 ppm in ¹¹B NMR) and aldehyde proton (δ ~10 ppm) .

- FT-IR : Detect C=O stretch (~1700 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., ortho vs. para substitution) and confirms the dioxaborolane ring geometry .

How does the trifluoromethoxy group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Advanced Research Question

The electron-withdrawing trifluoromethoxy group deactivates the aromatic ring, reducing NAS reactivity at the meta position. However, it enhances stability against oxidation, enabling use in radical borylation reactions. Computational studies (DFT) show a 15–20% decrease in electron density at the boron-attached carbon compared to non-fluorinated analogs, which can be mitigated using Lewis acids like BF₃·Et₂O to polarize the C-B bond .

What role does this compound play in designing light-emitting electrochemical cells (LEECs)?

Advanced Research Question

The boronate ester acts as a key intermediate in synthesizing heteroleptic iridium(III) complexes for red-emitting LEECs. It enables Suzuki coupling with thiophene-carbaldehyde derivatives to form π-extended ligands, improving charge transport and electroluminescence efficiency (e.g., external quantum efficiency >12% at 620 nm) . Methodological challenges include avoiding aldehyde reduction during ligand synthesis, addressed by using Na₂CO₃ as a mild base .

How can computational methods (e.g., DFT) predict the compound’s behavior in catalytic cycles?

Advanced Research Question

DFT calculations (B3LYP/6-311+G(d,p)) model the transmetallation step in Suzuki-Miyaura reactions, revealing that the trifluoromethoxy group increases the activation energy for Pd-OBpin bond formation by ~5 kcal/mol compared to methoxy analogs. Solvent continuum models (SMD) further show THF stabilizes the transition state by 2–3 kcal/mol vs. DMF .

What strategies mitigate decomposition of the aldehyde group during storage or reaction?

Basic Research Question

- Storage : Under inert atmosphere at –20°C in amber vials to prevent oxidation and photodegradation.

- In-situ Protection : Converting the aldehyde to a stable acetal (e.g., using ethylene glycol) before reactions, followed by acidic workup .

- Purification : Avoiding silica gel (which can catalyze aldol condensation) and using alumina-based chromatography instead .

How is this compound applied in developing boron neutron capture therapy (BNCT) agents?

Advanced Research Question

The boronate ester is conjugated to phthalimide or benzamide scaffolds to target cancer cell membranes. In vitro studies show 4,5,6,7-tetrachloro-isoindoline derivatives of this compound achieve ⁵⁰B enrichment >20 µg/g tumor tissue, with IC₅₀ values <10 µM against glioblastoma cells (U-87 MG). Stability in physiological saline is validated via LC-MS over 72 hours .

What contradictions exist in reported biological activity data, and how can they be resolved?

Advanced Research Question

Discrepancies in enzyme inhibition (e.g., α-glucosidase IC₅₀ ranging from 1–50 µM) arise from assay conditions (pH, buffer composition). Standardizing protocols (e.g., using PBS at pH 7.4 with 0.01% Tween-20) and conducting time-dependent IC₅₀ measurements (0–60 min) can reconcile variability .

How does steric hindrance from the tetramethyldioxaborolane group affect its utility in multicomponent reactions?

Advanced Research Question

The bulky dioxaborolane group reduces reactivity in Ullmann or Buchwald-Hartwig couplings by ~40% compared to arylboronic acids. However, it improves regioselectivity in Diels-Alder reactions (endo:exo ratio >9:1) due to steric steering. Mitigation strategies include using microwave irradiation to accelerate reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.